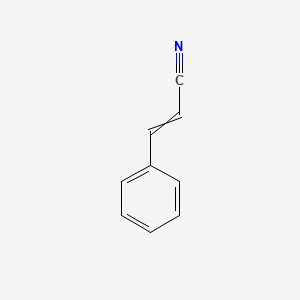

Cinnamonitrile

Description

The Significance of Cinnamyl Nitrile in Organic Synthesis and Chemical Development

The nitrile group (–CN) in cinnamonitrile (B126248) is a highly active functional group, making the compound a valuable intermediate in organic synthesis. zhishangchem.com It can undergo various reactions, including hydrogenation, addition reactions, and cyclization reactions, allowing for the synthesis of a wide range of compounds such as alcohols, esters, and amides. zhishangchem.com This reactivity is crucial in the manufacturing of fine chemical products and customized molecules. zhishangchem.com

This compound serves as a building block for creating complex molecules with diverse functionalities. chemimpex.com It is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com For instance, it is an intermediate in drug synthesis, where the transformation of the nitrile group can lead to the preparation of biologically active molecules potentially used in antibacterial, anti-inflammatory, and analgesic drugs. zhishangchem.com this compound derivatives are also being explored for potential therapeutic applications, including anticancer properties. researchgate.net

In the field of agrochemicals, this compound is used to synthesize biologically active pesticides like herbicides and insecticides, contributing to pest control and crop yield enhancement. zhishangchem.com Furthermore, its properties are investigated for applications in materials science, particularly in the creation of polymers, coatings, and resins with enhanced properties like heat resistance and chemical corrosion resistance. zhishangchem.com

Synthetic routes for this compound include the aldol-like condensation of benzaldehyde (B42025) with acetonitrile (B52724) under alkaline conditions, elimination reactions of cinnamaldoxime, and oxidative coupling of benzene (B151609) to acrylonitrile (B1666552). wikipedia.orgchemicalbook.comgoogle.com

Stereoisomeric Considerations: (E)- and (Z)-Cinnamyl Nitrile Configurations

This compound exists as two stereoisomers: the (E)-isomer and the (Z)-isomer. ontosight.aiontosight.ai This isomerism arises from the restricted rotation around the carbon-carbon double bond, where the spatial arrangement of the substituents differs. ontosight.aidocbrown.info The (E)-isomer, also known as trans-cinnamonitrile, is generally the more stable and commonly encountered form. ontosight.ai In the (E)-isomer, the phenyl group and the nitrile group are located on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. ontosight.ai

The difference in configuration between the (E) and (Z) isomers can influence their physical, chemical, and potentially biological properties. ontosight.ai For example, the (E)-isomer is described as a colorless liquid with a sweet, floral odor and is used as a flavoring agent and an intermediate in pharmaceutical synthesis. ontosight.ai While detailed comparative data on the distinct chemical reactivity and applications of the pure (Z)-isomer is less extensively documented in the provided sources, its specific stereochemistry may lead to unique behaviors in certain reactions or interactions. ontosight.ai

Separation and characterization of these isomers are important in chemical research and industrial applications to ensure the desired properties and reactivity are achieved. Techniques like chromatography can be employed to resolve mixtures of the (E) and (Z) forms.

Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇N | ontosight.ainih.govontosight.ai |

| Molecular Weight | 129.16 g/mol | ontosight.aiontosight.aichemimpex.com |

| Appearance | Colorless to light yellow liquid | zhishangchem.comforecastchemicals.com |

| Melting Point | 18-20 °C (lit.) / 22 °C / 23.5-24 °C (trans) | wikipedia.org |

| Boiling Point | 254-255 °C (lit.) / 263.8 °C | wikipedia.org |

| Density | 1.028 g/mL at 25 °C (lit.) / 1.0374 (15.2 °C) | wikipedia.org |

| Solubility | Insoluble in water, soluble in organic solvents | ontosight.aiforecastchemicals.comontosight.aifishersci.ca |

Note: Some property values may vary slightly depending on the source and the specific isomer studied.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNLRXFUTWSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052100 | |

| Record name | 3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-47-8 | |

| Record name | Cinnamonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Cinnamyl Nitrile Synthesis

Established Synthetic Routes and Their Mechanistic Underpinnings

Traditional methods for synthesizing cinnamyl nitrile often involve condensation reactions between aldehydes and nitrile-containing compounds or dehydration reactions of suitable precursors.

Aldehyde-Nitrile Condensation Pathways

One common approach involves the condensation of cinnamaldehyde (B126680) with hydroxylamine (B1172632) hydrochloride to form cinnamaldehyde oxime, followed by dehydration to yield cinnamonitrile (B126248). This method typically involves mixing cinnamaldehyde with hydroxylamine hydrochloride in an alcoholic solvent, often in the presence of a base like sodium carbonate, to form the oxime intermediate. google.comgoogle.com The oxime is then subjected to dehydration using a dehydrating agent such as acetic anhydride (B1165640). google.comgoogle.com

The mechanism for the initial condensation involves the nucleophilic addition of hydroxylamine to the carbonyl group of cinnamaldehyde, followed by the elimination of water to form the carbon-nitrogen double bond of the oxime. The subsequent dehydration of the oxime involves the removal of a molecule of water, converting the oxime group (=N-OH) into a nitrile group (-C≡N). This is often facilitated by activating the hydroxyl group for elimination.

Dehydration Reactions for Cinnamyl Nitrile Formation

Dehydration reactions are a key strategy in nitrile synthesis, including the formation of this compound. This typically involves the removal of water from an amide or an aldoxime. For instance, the dehydration of cinnamaldehyde oxime directly yields this compound. google.comorganic-chemistry.org Various dehydrating agents can be employed for this transformation.

Another dehydration approach involves the conversion of primary amides to nitriles. While not specific to this compound in the search results, the general principle involves removing water from the amide functional group (-CONH₂) to form the nitrile group (-C≡N). This can be achieved using various reagents and catalysts, including lead salts or transition metal catalysts in the presence of silanes. researchgate.net

Halogenated Styrene (B11656) Precursor Approaches in Cinnamyl Nitrile Synthesis

Halogenated styrene derivatives can serve as precursors for the synthesis of this compound, often through cyanation reactions. A notable example is the synthesis of C-13-labelled this compound from beta-bromostyrene (B74151) and potassium cyanide. epa.gov In this method, the halogen atom on the styrene is replaced by a cyanide group.

Another approach involves the use of gem-dibromoolefins. An efficient catalytic route utilizes gem-dibromoolefins and sodium cyanide in the presence of a copper(I) catalyst and a ligand like L-proline to produce α,β-unsaturated nitriles, including functionalized cinnamonitriles. rsc.org This method preserves the stereochemistry of the double bond in the product. rsc.org

Derivatives of Cinnamic Acid as Synthetic Intermediates for Cinnamyl Nitrile

While cinnamic acid derivatives are often products themselves or intermediates in other syntheses, cinnamic acid can also be a starting material for this compound synthesis. One reported method involves using cinnamic acid and hydroxylamine hydrochloride in a condensation reaction to synthesize cinnamaldehyde oxime, followed by elimination (dehydration) with acetic anhydride to synthesize this compound. google.com This route highlights how a cinnamic acid derivative (via conversion to the aldehyde or a related structure) can be a precursor to the nitrile.

Catalytic Strategies in Cinnamyl Nitrile Preparation

Catalytic methods offer often milder conditions, higher efficiency, and improved selectivity compared to stoichiometric approaches. Transition metal catalysis plays a significant role in these strategies.

Transition Metal-Catalyzed Cyanation and Olefination Reactions for Cinnamyl Nitrile

Transition metals are widely used to catalyze the formation of carbon-nitrogen triple bonds (cyanation) and carbon-carbon double bonds (olefination), both relevant to this compound synthesis.

Palladium-catalyzed cyanation of aryl halides is a well-established method for synthesizing aryl nitriles. rsc.org While the search results primarily discuss aryl nitriles, the principle of palladium-catalyzed cyanation can be extended to alkenyl halides like beta-bromostyrene to form this compound. The Heck arylation of acrylonitrile (B1666552) with aryl iodides, catalyzed by palladium, provides a convenient route to (E)-cinnamonitriles. tandfonline.com This reaction involves the coupling of an aryl halide with an alkene (acrylonitrile) to form a new carbon-carbon bond and a substituted alkene. The reaction can be carried out in various solvents, including water. tandfonline.com

Copper catalysis is also effective in cyanation reactions. An efficient cyanation of styrenyl bromides using potassium hexacyanoferrate(II) under copper(I) catalysis supported on hydroxyapatite (B223615) has been reported to produce functionalized cinnamonitriles in high yields while preserving the double bond stereochemistry. researchgate.net

Olefination reactions, which form carbon-carbon double bonds, can also be part of a this compound synthesis strategy. While the searches did not provide specific examples of olefination reactions directly yielding this compound, transition metal-catalyzed olefination is a broad class of reactions used to construct alkene moieties present in this compound. For instance, the olefination of aldehydes with diazoacetonitrile catalyzed by iron(II) phthalocyanine (B1677752) has been developed as a novel synthetic approach to alkenyl nitriles. researchgate.net This type of reaction could potentially be applied to cinnamaldehyde or a related aldehyde to form the this compound structure.

Furthermore, biocatalytic approaches utilizing enzymes like galactose oxidase have shown promise in synthesizing nitriles, including this compound, from corresponding alcohols under mild conditions using air and ammonia (B1221849) as reagents. researchgate.netnih.gov This enzyme catalyzes the oxidation of cinnamyl alcohol to this compound. researchgate.net

Table 1: Selected Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents/Catalyst | Notes |

| Aldehyde Condensation & Dehydration | Cinnamaldehyde, Hydroxylamine HCl | Base (e.g., Na₂CO₃), Dehydrating agent (e.g., Ac₂O) | Forms oxime intermediate, followed by dehydration. google.comgoogle.com |

| Cyanation of Halogenated Styrene | Beta-bromostyrene, Potassium cyanide | - | Direct replacement of halogen with cyanide. epa.gov |

| Heck Arylation | Aryl iodide, Acrylonitrile | Pd catalyst (e.g., Pd(OAc)₂), Base | Stereoselective formation of (E)-cinnamonitriles. tandfonline.com |

| Copper-Catalyzed Cyanation | Styrenyl bromide, K₄[Fe(CN)₆] | Cu(I) catalyst (e.g., Cu₂O/L-proline) | Preserves double bond stereochemistry. rsc.orgresearchgate.net |

| Biocatalytic Oxidation | Cinnamyl alcohol | Galactose oxidase, NH₃, O₂ | Mild, environmentally friendly conditions. researchgate.netnih.gov |

Development of Metal-Free and Organocatalytic Systems for Cinnamyl Nitrile Synthesis

Traditional synthetic routes to nitriles often involve the use of transition metals, which can pose environmental concerns due to their toxicity and the generation of polluting waste mdpi.com. The development of metal-free and organocatalytic systems offers attractive alternatives, aligning with principles of green chemistry mdpi.comresearchgate.net.

Organocatalysis, utilizing small organic molecules as catalysts, has gained significant importance due to its advantages, including lower toxicity, reduced pollution, and economic viability compared to organometallic catalysts mdpi.comresearchgate.net. These catalysts activate substrates, enabling reactions to occur under milder conditions by decreasing activation energy mdpi.com.

Research has explored various organocatalytic approaches for the synthesis of this compound derivatives. For example, silica-supported (−)-riboflavin has been developed as an organocatalyst capable of photocatalyzing the E→Z isomerization of this compound with high yield and a notable Z/E ratio mdpi.com. This method achieved a quantitative yield with a Z/E ratio of 88:12 mdpi.com.

Another metal-free approach involves the sustainable synthesis of this compound derivatives from lignin (B12514952) β-O-4 model compounds. This one-pot, two-step process utilizes 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO), (diacetoxyiodo)benzene (B116549) (BAIB), and a strong base researcher.lifeacs.org. The mechanism involves selective oxidation, retro-aldol condensation, and subsequent aldol (B89426) condensation with nitriles researcher.lifeacs.org.

Transition-metal-free strategies have also been reviewed for the construction of 1-indanone (B140024) skeletons, which can be derived from this compound precursors researchgate.net. These methods include acid-catalyzed, base-catalyzed, organocatalytic, and catalyst-free approaches researchgate.net.

While some traditional methods like the Knoevenagel condensation of aldehydes with malononitrile (B47326) to produce α-cyanothis compound derivatives are known google.com, the focus is shifting towards more sustainable and metal-free alternatives.

Green Chemistry Principles Applied to Cinnamyl Nitrile Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances slideshare.net. Several studies have focused on incorporating these principles into this compound synthesis.

One example is the development of a green, one-pot aqueous Wittig reaction for the synthesis of this compound sciepub.com. This method is performed at ambient temperature in water and is completed within one hour sciepub.com. While this approach successfully synthesized this compound with an average yield of 56.9%, the stereoselectivity (E:Z ratio) was found to be significantly eroded compared to other Wittig reactions, potentially due to the less bulky nitrile group sciepub.com. The highest reported yield for this specific green Wittig synthesis of this compound was 86.1% sciepub.com.

Data from a green, one-pot Wittig reaction for synthesizing nitriles, including this compound, highlights the yields and E:Z ratios obtained using different starting materials.

| Entry | R1 | R2 | % Yield (Average) | % Yield (Highest) | E:Z Ratio |

| ... | CO2Me | ... | 46.5 | 87.0 | 95.5:4.5 |

| ... | CO2Me | ... | 54.9 | 87.0 | 99.8:0.2 |

| ... | CO2Me | ... | 55.8 | 90.5 | 93.1:6.9 |

| ... | CN | ... | 56.9 | 86.1 | 58.8:41.2 |

This table, based on research findings, illustrates the yields and stereoselectivity observed in a green Wittig reaction for various products, including this compound (where R2 = CN) sciepub.com.

Another aspect of green chemistry in synthesis involves the use of safer solvents jove.com. A modified Steglich esterification reaction, used to synthesize cinnamyl ester derivatives, employed acetonitrile (B52724) as a greener, non-halogenated solvent, enabling product isolation in high yields without chromatography jove.com. Although this specific example is for cinnamyl esters, it demonstrates the principle of using environmentally benign solvents in related synthetic pathways.

Sustainable synthesis of this compound derivatives from renewable resources like lignin also aligns with green chemistry principles researcher.lifeacs.org.

Isotopic Labeling Techniques for Cinnamyl Nitrile and Its Derivatives

Isotopic labeling, particularly with deuterium (B1214612) (²H) and tritium (B154650) (³H), is crucial in drug discovery and development for studying absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles researchgate.netresearchgate.net. Introducing isotopic labels into molecules like this compound and its derivatives allows researchers to track their fate in biological systems and elucidate reaction mechanisms researchgate.netresearchgate.net.

Transition metal-catalyzed hydrogen isotope exchange (HIE) is a prominent technique for the rapid and selective late-stage installation of deuterium or tritium labels researchgate.net. However, the nitrile functionality can pose a challenge in HIE reactions due to its strong coordinating ability, which can inhibit catalyst turnover researchgate.net.

Despite this challenge, research has led to the development of nitrile-tolerant HIE methodologies. For instance, the selective α-deuteration of α,β-unsaturated nitriles, including cinnamonitriles, has been achieved using a strong base like tBuOK or a metal-ligand cooperative Ru pincer catalyst with D₂O as the deuterium source researchgate.net. Using tBuOK in glyme at 70 °C proved to be an efficient catalyst for deuteration at the α-C(sp²) position of cinnamonitriles, providing access to a range of deuterated derivatives researchgate.net.

Another study explored the synthesis and radiofluorination of putative NMDA receptor ligands, where (E)-cinnamyl nitrile was used as a precursor for the synthesis of a cinnamyl compound iaea.org. This highlights the role of this compound derivatives as starting materials for the synthesis of labeled compounds for specific research applications iaea.org.

Isotope labeling can also be used to study reaction mechanisms. For example, isotopic labeling and kinetic studies have been used to understand the mechanism of decomposition of certain complexes, suggesting C-H activation steps acs.org. While not directly focused on this compound, this illustrates the broader application of isotopic labeling in mechanistic studies relevant to organic synthesis.

Fundamental Reaction Mechanisms and Reactivity of Cinnamyl Nitrile

Electrophilic and Nucleophilic Activation of the Cinnamyl Nitrile Moiety

The conjugated system in cinnamonitrile (B126248) allows for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the nitrile group makes the β-carbon of the double bond susceptible to nucleophilic addition, while the presence of π systems allows for electrophilic attack on either the double bond or the nitrile nitrogen.

Superelectrophilic Activation and Intermediate Formation in Acidic Media

Under strongly acidic conditions, such as in Brønsted superacids like triflic acid (TfOH) or strong Lewis acids like AlBr₃, this compound can undergo superelectrophilic activation. researchgate.netresearchgate.net This activation typically involves protonation or coordination to the Lewis acid. researchgate.netresearchgate.net Studies using Density Functional Theory (DFT) calculations suggest that the most plausible reaction pathways involve initial protonation of the nitrile nitrogen or the carbon-carbon double bond. researchgate.netresearchgate.net Subsequent protonation on the α-carbon can lead to the formation of highly reactive dicationic superelectrophiles. researchgate.netresearchgate.net

These dicationic species derived from this compound can behave as bi-centered electrophiles, with reactive centers located at the C3 carbon of the double bond and the C1 carbon of the nitrile group. researchgate.netresearchgate.net This bi-centric reactivity can lead to different reaction pathways depending on the attacking nucleophile. For instance, reactions with arenes under superelectrophilic conditions can result in the regioselective hydroarylation of the carbon-carbon double bond, yielding 3,3-diarylpropanenitriles. researchgate.net Further reaction in superacidic media like TfOH can lead to intramolecular aromatic acylation by the electrophilically activated nitrile group, forming 3-arylindanones. researchgate.net

| Acidic Medium | Reactivity Mode | Primary Products (with Arenes) | Further Reaction Products (in TfOH) |

|---|---|---|---|

| TfOH | Superelectrophilic | 3,3-diarylpropanenitriles | 3-arylindanones |

| AlBr₃ | Superelectrophilic | 3,3-diarylpropanenitriles | Not specified in source |

Investigation of Protonation and Dicationic Species Derived from Cinnamyl Nitrile

Theoretical studies, such as those employing DFT calculations, have been instrumental in investigating the protonation of 3-arylpropenenitriles (cinnamonitriles) and the subsequent formation of cationic intermediates, including dicationic species. researchgate.netresearchgate.net These studies support the notion that initial protonation occurs on the carbon-carbon double bond or the nitrile nitrogen. researchgate.netresearchgate.net The formation of highly reactive dicationic species, such as [(Ar)HC⁺–CH₂C⁺=NH], has been proposed as key intermediates in reactions under superacidic conditions. researchgate.netresearchgate.net The generation of these superelectrophilic species through multiple protonation or coordination to Lewis acids facilitates reactions that would otherwise have high energy barriers. researchgate.net

Reduction and Hydrogenation Reaction Mechanisms of Cinnamyl Nitrile

The reduction of this compound can target either the carbon-carbon double bond or the nitrile group, leading to saturated nitriles, unsaturated amines, saturated amines, or a mixture of these products. The outcome is highly dependent on the reduction method and conditions employed.

Electrochemical Reduction Pathways and Product Distribution from Cinnamyl Nitrile

Electrochemical reduction of this compound has been studied to understand its reduction pathways and the resulting product distribution. In acetonitrile (B52724) (MeCN) solution, this compound exhibits two reduction peaks in cyclic voltammetry. pku.edu.cn The first reduction peak can lead to the formation of linear and cyclic hydrodimers, as well as 3-phenylpentanedinitrile. pku.edu.cn The formation of linear and cyclic hydrodimers is proposed to occur via a radical-radical coupling pathway. pku.edu.cn 3-phenylpentanedinitrile is synthesized through a reaction between this compound and the conjugate base of acetonitrile. pku.edu.cn The second, more negative, reduction peak results in the formation of additional saturated hydro products, which are obtained via an electrochemical-electrochemical-chemical-chemical (EECC) process. pku.edu.cn

| Reduction Peak | Potential (vs. Ref) | Proposed Pathway | Major Products |

|---|---|---|---|

| First | -1.46 V | Radical-Radical | Linear and cyclic hydrodimers, 3-phenylpentanedinitrile |

| Second | -2.0 V | EECC | Saturated hydro products |

Kinetic studies using cyclic voltammogram simulation have provided insights into the rates of these processes. For example, the rate constant for the radical-radical reaction has been reported as 10⁴ L·mol⁻¹·s⁻¹. pku.edu.cn

Catalytic Hydrogenation of Cinnamyl Nitrile: Chemoselectivity and Regioselectivity towards Unsaturated Amines

Catalytic hydrogenation of this compound can selectively reduce either the C=C bond or the C≡N bond, or both. A key objective is often the selective hydrogenation of the nitrile group to yield the unsaturated primary amine, cinnamylamine (B1233655). researchgate.net The chemoselectivity and regioselectivity of this reaction are significantly influenced by the catalyst used and the reaction conditions. researchgate.net

Studies on metal-supported catalysts (Ni, Co, Ru, Cu on SiO₂) at 383 K and 13 bar have shown varying activity and selectivity. researchgate.net Ni/SiO₂ and Co/SiO₂ catalysts were found to be highly active for this compound conversion but produced only small amounts of cinnamylamine. researchgate.net In contrast, Cu/SiO₂ and Ru/SiO₂ showed lower activity but higher selectivity for cinnamylamine formation, although with limited carbon balance. researchgate.net Higher yields of cinnamylamine have been achieved using highly dispersed Cu(11%)/SiO₂ catalysts at elevated temperatures and pressures (e.g., 403 K and 40 bar), yielding cinnamylamine with dicinnamylamine as a byproduct. researchgate.net Raney-type catalysts (Ni or Co) in methanol (B129727) with ammonia (B1221849) have also been reported to convert this compound to cinnamylamine with moderate to good selectivity (60-80%) and high conversion (90-99%) at 100°C and 80 bar. researchgate.net

The selective hydrogenation of the C≡N group in the presence of a C=C bond, especially in conjugated systems like this compound, is challenging as C=C bonds are often more reactive towards hydrogenation. Achieving high selectivity for unsaturated amines requires careful catalyst design and optimization of reaction parameters.

| Catalyst | Temperature (K) | Pressure (bar) | Solvent | Cinnamylamine Yield (%) | Conversion (%) | Byproducts |

|---|---|---|---|---|---|---|

| Ni/SiO₂ | 383 | 13 | Liquid phase | Low | High | Not specified |

| Co/SiO₂ | 383 | 13 | Liquid phase | Low | High | Not specified |

| Ru/SiO₂ | 383 | 13 | Liquid phase | Selective, but low yield | Low | Not specified |

| Cu/SiO₂ | 383 | 13 | Liquid phase | Selective, but low yield | Low | Not specified |

| Cu(11%)/SiO₂ | 403 | 40 | Toluene | 74 | Complete | Dicinnamylamine |

| Raney Ni or Co | 373 | 80 | Methanol + 14% NH₃ | 60-80 | 90-99 | Not specified |

The mechanism of nitrile hydrogenation typically involves the coordination of the nitrile group to the metal surface, followed by sequential addition of hydrogen atoms. The high reactivity of intermediate imines can lead to the formation of secondary and tertiary amines as byproducts through condensation reactions. bme.hu

Cycloaddition and Heterocyclic Annulation Reactions of Cinnamyl Nitrile Derivatives

This compound and its derivatives can participate in various cycloaddition and annulation reactions, serving as Michael acceptors or components in [3+2] and other cyclization processes, leading to the formation of heterocyclic compounds.

While specific examples focusing solely on this compound as a direct reactant in cycloaddition or annulation were less prominent in the search results compared to its derivatives or related α,β-unsaturated systems, the general principles of these reactions apply. α,β-unsaturated nitriles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with suitable 1,3-dipoles, such as nitrile imines or nitrones, to form five-membered heterocycles like pyrazolines or isoxazolines. researchgate.netresearchgate.netsci-rad.com The regioselectivity of these cycloadditions is influenced by the electronic properties of both the nitrile and the dipole.

Research on the synthesis of multi-substituted pyrazoles has involved [3+2] cycloaddition reactions of in situ generated nitrile imines with cinnamic aldehydes, which are structurally related to this compound. researchgate.netrsc.orgnih.gov These reactions demonstrate the potential for conjugated systems adjacent to electron-withdrawing groups to participate in such cyclization events.

Annulation reactions, which form a new ring fused to an existing molecule, can also involve this compound derivatives. While the search results did not provide specific examples of this compound itself undergoing annulation, related transformations involving the cyclization of activated nitriles or conjugated systems have been reported in the synthesis of various heterocycles, such as quinazolinones. rsc.orgchim.itchemrxiv.orgmdpi.com These reactions often involve multi-component processes or cascade sequences initiated by nucleophilic or radical additions followed by intramolecular cyclization events.

The reactivity of this compound in cycloaddition and annulation reactions is often leveraged to construct complex heterocyclic scaffolds with potential applications in various fields.

Diels-Alder Reactivity of this compound and Stereochemical Outcomes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring wikipedia.org. This compound can function as a dienophile in this reaction due to its electron-withdrawing nitrile group activating the alkene towards reaction with electron-rich dienes libretexts.org. The reaction is a concerted process, meaning the new carbon-carbon bonds are formed simultaneously through a cyclic transition state wikipedia.org.

A key aspect of the Diels-Alder reaction involving substituted dienophiles like this compound is the potential for stereochemical control, leading to different diastereomers, typically referred to as endo and exo adducts masterorganicchemistry.com. The stereochemical outcome is influenced by the relative orientation of the diene and dienophile in the transition state wikipedia.orgmasterorganicchemistry.com. The endo transition state, where the electron-withdrawing substituent (the nitrile group in this compound) is oriented towards the π system of the diene, is often kinetically favored due to secondary orbital interactions wikipedia.orgresearchgate.net. However, the exo adduct can be thermodynamically more stable researchgate.net.

Studies have investigated the stereochemistry of Diels-Alder reactions with α,β-unsaturated nitriles, including this compound derivatives, and various dienes researchgate.netrsc.org. The substitution pattern of both the diene and the dienophile can significantly impact the endo/exo ratio researchgate.netrsc.org. For instance, increasing the size of alkyl groups on the dienophile relative to the double bond has been shown to enhance endo-selectivity in reactions with cyclopentadiene (B3395910) rsc.org. Research has also explored strategies to achieve high exo-selectivity in Diels-Alder reactions involving dienophiles, demonstrating that specific interactions in the transition state can favor the exo pathway researchgate.net.

The stereochemistry of the dienophile is preserved in the Diels-Alder product; a cis dienophile yields a product with cis substitution, while a trans dienophile results in trans substitution in the newly formed ring libretexts.orgmasterorganicchemistry.com. Similarly, the relative configuration of substituents on the terminal carbons of the diene is retained in the adduct libretexts.org.

Michael Addition Reactions Involving this compound and Subsequent Cyclization

This compound's α,β-unsaturated structure makes it an effective Michael acceptor. The Michael reaction is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene wikipedia.org. In the case of this compound, the electron-withdrawing nitrile group activates the β-carbon towards nucleophilic attack wikipedia.org.

The Michael addition typically involves a Michael donor (a nucleophile, often a carbanion or a heteroatom nucleophile) and a Michael acceptor (like this compound) wikipedia.org. The reaction results in the formation of a new carbon-carbon bond at the β-position of the this compound wikipedia.org.

Following the initial Michael addition, the resulting adduct can undergo subsequent cyclization reactions, particularly if the Michael donor contains a suitable functional group positioned to react with the nitrile group or another part of the molecule. This tandem Michael addition-cyclization sequence is a powerful method for constructing cyclic and heterocyclic compounds dergipark.org.trdergipark.org.tr.

Research has shown that the reaction mechanism involving α-substituted cinnamonitriles can proceed via Michael addition followed by cyclization onto the cyano group dergipark.org.trdergipark.org.tr. This approach has been utilized in the synthesis of various heterocyclic derivatives dergipark.org.tr. For example, the reaction of benzylidene this compound with certain reagents has been reported to involve Michael addition, cyclization, and subsequent oxidation dergipark.org.tr.

Reactions of this compound with Amino and Active Methylene (B1212753) Compounds for Heterocycle Formation

This compound is a valuable starting material for the synthesis of a wide array of heterocyclic compounds through reactions with nucleophiles, including amino compounds and active methylene compounds dergipark.org.trcapes.gov.brresearchgate.netresearchgate.net. These reactions often initiate with a nucleophilic attack on the activated double bond or, in some cases, directly on the nitrile group, followed by intramolecular cyclization.

Reactions with amino compounds, such as hydrazine (B178648) derivatives or amines, can lead to the formation of nitrogen-containing heterocycles dergipark.org.trclockss.org. For instance, α-substituted cinnamonitriles react with hydrazine hydrate (B1144303) to yield aminopyrazole derivatives dergipark.org.tr. The reaction of this compound derivatives with cyanoacethydrazide has been shown to produce N-aminopyridones, which can undergo rearrangement reactions clockss.org. Aza-Michael addition, involving nitrogen nucleophiles adding to α,β-unsaturated compounds, is a common initial step in these reactions, leading to β-amino nitriles that can then cyclize researchgate.net.

Active methylene compounds, characterized by a methylene group adjacent to one or two electron-withdrawing groups (e.g., esters, ketones, nitriles), can readily form stabilized carbanions that act as nucleophiles wikipedia.org. The reaction of this compound derivatives with active methylene reagents has been extensively explored for the synthesis of various heterocycles, including pyridine (B92270) and pyran derivatives capes.gov.brresearchgate.net. The mechanism often involves a Michael addition of the active methylene compound to the this compound, followed by cyclization dergipark.org.trresearchgate.net. For example, reactions of substituted this compound derivatives with cyanoacetanilide and ethyl acetoacetate (B1235776) have yielded polyfunctional pyridine and pyran derivatives capes.gov.brresearchgate.net. The reaction of α-substituted cinnamonitriles with thioglycollic acid has been reported to give thiazolin-4-one and thiophene (B33073) derivatives dergipark.org.tr.

The utility of α,β-unsaturated nitriles, including this compound, in heterocyclic synthesis stems from the facile bond formation at the cyanide center and the activated double bond, allowing for selective reactions under appropriate conditions .

Computational and Theoretical Investigations of Cinnamyl Nitrile

Density Functional Theory (DFT) Applications in Cinnamyl Nitrile Chemistry

DFT is a widely used computational method due to its balance of accuracy and computational cost, making it suitable for studying molecular systems of various sizes. researchgate.net In the context of cinnamonitrile (B126248), DFT has been applied to investigate its electronic structure, reactivity, and participation in various chemical transformations.

Mechanistic Elucidation of Cinnamyl Nitrile Reactions via DFT

DFT calculations are instrumental in mapping reaction pathways, identifying transition states, and determining activation energies, thereby elucidating the mechanisms of reactions involving this compound. For instance, DFT has been employed to study the electroreduction mechanism of this compound. This research proposed a mechanism involving radical-radical (RR) and electrochemical-electrochemical-chemical-chemical (EECC) routes for the formation of linear and cyclic hydrodimers, as well as saturated hydro products. researchgate.netpku.edu.cn DFT studies have also explored the reaction of this compound with arenes under superacidic conditions, suggesting plausible mechanisms involving protonation on the nitrogen or the α-carbon atom, leading to the formation of reactive cationic intermediates. researchgate.net Furthermore, DFT calculations have supported mechanistic studies on the catalytic conversion of alcohols to trans-cinnamonitriles, suggesting the involvement of a nickel alkoxide intermediate and subsequent β-H elimination. organic-chemistry.orgacs.org In cycloaddition reactions, DFT has been used to study the mechanisms and stereoselectivity of reactions involving this compound derivatives, confirming concerted mechanisms and analyzing the factors influencing the preference for specific adducts. researchgate.netsemanticscholar.org

Analysis of Electronic Structure and Reactivity Descriptors for Cinnamyl Nitrile

Understanding the electronic structure of this compound is crucial for predicting its reactivity. DFT calculations allow for the analysis of molecular orbitals, charge distribution, and reactivity descriptors. Studies have utilized DFT to examine the electronic structures of compounds including this compound. eco-vector.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as other global reactivity descriptors like chemical hardness, softness, electronegativity, and electrophilicity index, provides insights into the molecule's propensity to donate or accept electrons and its reactive sites. scielo.org.mxekb.eg The distribution of electron density and electrostatic potential, often visualized through molecular electrostatic potential (MEP) maps calculated by DFT, can further highlight regions susceptible to nucleophilic or electrophilic attack. ekb.eg

Conformational Analysis and Isomeric Stability of Cinnamyl Nitrile Species

This compound can exist in different isomeric forms, particularly geometric isomers (E and Z) around the carbon-carbon double bond. Computational methods, including DFT, are valuable for investigating the relative stabilities of these isomers and exploring their conformational landscapes. While direct studies specifically on the conformational analysis of this compound using DFT were not extensively detailed in the search results, related studies on similar cinnamic acid derivatives demonstrate the application of DFT for conformational analysis, identifying low-energy conformers and the influence of substituents and environmental factors on their stability. researchgate.net Such approaches can be directly applied to this compound to understand its preferred three-dimensional arrangements and the energy barriers between different conformations.

Quantum Chemical Calculations for Cinnamyl Nitrile Molecular Properties

Beyond standard DFT, other quantum chemical methods can be employed to calculate a range of molecular properties for this compound. These calculations provide theoretical values for properties that can be compared with experimental data or used to predict behavior in different environments. Properties such as dipole moment, polarizability, vibrational frequencies, and spectroscopic parameters (e.g., NMR chemical shifts) can be computed. scielo.org.mxrsc.org For example, quantum chemical calculations have been used to analyze the reaction mechanisms of nitrile-containing compounds, including the study of energy profiles and the influence of molecular configurations on reactivity. nih.gov Calculations of vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra, while computed NMR parameters can assist in structural characterization. scielo.org.mx

Advanced Spectroscopic and Analytical Characterization of Cinnamyl Nitrile

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Cinnamonitrile (B126248)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound by analyzing its vibrational modes. These techniques probe the transitions between vibrational energy levels of a molecule. IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment during vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in the molecular polarizability during vibration. uni-siegen.dehoriba.com

For this compound, both IR and Raman spectroscopy can be used to identify characteristic vibrational frequencies associated with its key functional groups: the C≡N triple bond, the C=C double bond, and the aromatic ring.

Assignment of Vibrational Modes and Bandwidth Analysis of this compound

The assignment of vibrational modes in this compound involves correlating observed spectral bands (peaks) with specific molecular vibrations. This is often done by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) and by referencing characteristic group frequencies from known compounds. uni-muenchen.denih.gov

Key vibrational modes expected for this compound include:

C≡N stretching vibration: This is typically a strong and sharp band in both IR and Raman spectra, usually appearing in the region of 2200-2260 cm⁻¹. nih.govpnas.org The exact position can be sensitive to the chemical environment and conjugation.

C=C stretching vibration: The vinyl group's stretching vibration is also expected, contributing to bands in the alkene region (around 1600-1680 cm⁻¹).

Aromatic ring vibrations: The phenyl group contributes multiple characteristic bands in the IR and Raman spectra, arising from C-C stretching, C-H stretching, and ring bending modes.

C-H stretching vibrations: Bands in the high-wavenumber region (above 3000 cm⁻¹) correspond to the stretching vibrations of aromatic and vinylic C-H bonds.

Bandwidth analysis of these vibrational modes can provide insights into the molecular environment and dynamics. In different solvents, the bandwidth of the C≡N stretching vibration of this compound has been observed to vary. For example, in THF, the bandwidth is around 7–10 cm⁻¹. nih.gov These variations in bandwidth can be related to factors such as solvent-solute interactions and vibrational relaxation processes.

Probing Hydrogen Bonding Dynamics of this compound in Solution

Vibrational spectroscopy, particularly IR, is a sensitive tool for detecting and studying hydrogen bonding interactions. When a polar group like the nitrile nitrogen in this compound acts as a hydrogen bond acceptor, its vibrational frequency and bandwidth can change significantly. researchgate.net Hydrogen bonding generally causes a shift in the stretching frequency of the involved bond (e.g., the C≡N stretch) and can also affect the bandwidth.

Studies using IR spectroscopy have shown that the C≡N stretching vibration of this compound exhibits asymmetry in protic solvents like methanol (B129727) compared to aprotic solvents like acetone (B3395972) or THF. nih.gov This asymmetry is indicative of the presence of different populations of this compound molecules: those that are free and those that are hydrogen-bonded to the solvent. The spectrum in methanol can be deconvoluted into components corresponding to these different species. nih.gov This demonstrates the utility of IR spectroscopy in probing the equilibrium and dynamics of hydrogen bond formation and breaking in solutions of this compound.

Two-Dimensional Infrared (2D IR) Spectroscopy for Ultrafast Dynamics of this compound

Two-Dimensional Infrared (2D IR) spectroscopy is a powerful ultrafast spectroscopic technique that can provide detailed information about molecular dynamics, couplings between vibrational modes, and structural heterogeneity on picosecond and femtosecond timescales. scispace.comstfc.ac.uk It is a valuable tool for studying processes like vibrational energy transfer, spectral diffusion, and chemical exchange.

2D IR spectroscopy has been applied to study the ultrafast dynamics of the C≡N vibration of this compound, particularly in the context of hydrogen bonding in methanol. nih.govnih.gov The 2D IR spectra of this compound in methanol display cross peaks between different spectral components of the C≡N stretch. nih.gov The evolution of these cross peaks with waiting time (the time delay between pulses in the 2D IR experiment) provides information about the dynamics of exchange between the different environments, such as hydrogen-bonded and non-hydrogen-bonded states. nih.govnih.gov

Research using 2D IR spectroscopy on this compound in methanol has revealed picosecond-scale equilibrium dynamics of hydrogen bond making and breaking. nih.govnih.gov Simulations of the 2D IR spectra incorporating exchange processes have been successful in reproducing the main features observed experimentally. nih.gov These studies indicate that the non-hydrogen-bonded form is the lowest free energy state in methanol. nih.govnih.gov 2D IR spectroscopy can also reveal spectral diffusion, which is the fluctuation of vibrational frequencies due to changes in the local environment. pnas.org For this compound, 2D IR results have shown significant heterogeneity in nitrile frequencies that undergo fast relaxation on ultrafast timescales. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. By analyzing the chemical shifts, splitting patterns (multiplicities), and integration of signals in NMR spectra (typically ¹H NMR and ¹³C NMR), the connectivity and arrangement of atoms within a molecule can be elucidated. researchgate.netgoogle.com

For this compound, ¹H NMR spectroscopy provides information about the different types of hydrogen atoms and their local environments. The vinylic protons and the aromatic protons will give rise to distinct signals with characteristic chemical shifts and coupling patterns, reflecting their positions relative to the double bond, nitrile group, and phenyl ring. google.com

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The signals for the carbon atoms in the nitrile group, the vinylic carbons, and the aromatic carbons will appear at different chemical shifts, allowing for the identification of these structural features. google.com The presence of coupling between carbon and hydrogen atoms (observed in coupled or distortedless enhancement by polarization transfer (DEPT) experiments) further aids in assigning the carbon signals to specific types of carbon atoms (e.g., CH₃, CH₂, CH, or quaternary carbons).

NMR spectroscopy has been used in studies involving this compound derivatives and reactions, confirming their structures and monitoring transformations. researchgate.netgoogle.comrsc.org

Mass Spectrometry for this compound Molecular Identification and Fragmentation Pathways

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of fragmentation patterns. nist.govlibretexts.org

In electron ionization (EI) mass spectrometry, molecules are bombarded with electrons, causing ionization and often fragmentation. The resulting ions are then separated based on their m/z ratio, producing a mass spectrum. The peak with the highest m/z ratio in the spectrum, corresponding to the intact ionized molecule, is typically the molecular ion peak, which gives the molecular weight of the compound. For this compound (C₉H₇N), the molecular weight is approximately 129.16 g/mol , and the molecular ion peak is expected at m/z 129. nih.govuni.lufishersci.cafishersci.se

The fragmentation pathways of this compound under electron ionization would involve the breaking of specific bonds, leading to the formation of smaller fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure. Analysis of these fragmentation pathways can help confirm the identity of this compound and provide structural details. Common fragmentation processes in organic molecules include α-cleavage, bond cleavages adjacent to double or triple bonds, and rearrangements. libretexts.org For this compound, fragmentation could involve the cleavage of the C-CN bond, leading to a fragment ion corresponding to the styryl radical, or fragmentation within the phenyl ring or the vinylic chain. Mass spectral data for this compound shows prominent peaks at m/z 129, 102, and 128, among others. nih.gov Studies on the mass spectral fragmentation patterns of related compounds, such as substituted cinnamic acids and other nitriles, can provide analogous insights into the potential fragmentation routes of this compound. researchgate.netcore.ac.uk

X-ray Diffraction Studies of this compound and Its Complex Structures

X-ray Diffraction (XRD) is a technique used to determine the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the crystal structure, including the unit cell dimensions and the positions of atoms within the unit cell, can be determined. XRD is crucial for obtaining precise bond lengths, bond angles, and molecular conformations in the solid state.

While direct X-ray diffraction studies specifically focusing on the crystal structure of isolated this compound were not prominently found in the search results, XRD is a standard method for characterizing crystalline organic compounds. It is likely that the crystal structure of this compound has been determined and is available in crystallographic databases.

Furthermore, X-ray diffraction is widely used to study the complex structures that this compound might form, such as co-crystals or inclusion complexes with other molecules. researchgate.netiucr.orgua.es These studies can reveal how this compound interacts with other molecules in the solid state, including through hydrogen bonding, π-π stacking, and other intermolecular forces. For example, X-ray diffraction has been used to characterize the crystal structures of complexes involving this compound derivatives, illustrating how these molecules arrange themselves and interact within a crystal lattice. iucr.orgua.es Studies on the crystal structure of complexes involving trans-cinnamonitrile absorbed within a metal-organic cage have also been reported, demonstrating how XRD can be used to understand host-guest interactions in such materials. researchgate.net

X-ray diffraction provides complementary information to spectroscopic techniques, offering a detailed picture of the molecule's structure and interactions in the solid phase, which can be compared to the structures and dynamics observed in solution or gas phase by techniques like NMR and IR.

Research Applications of Cinnamyl Nitrile As a Chemical Intermediate

Cinnamyl Nitrile as a Fundamental Building Block in Synthetic Organic Chemistry

In synthetic organic chemistry, cinnamyl nitrile functions as a crucial building block for constructing more complex organic molecules. chemimpex.com The nitrile group can undergo various transformations, such as hydrogenation to amines, reduction, oxidation to carboxylic acids, and nucleophilic substitution reactions. zhishangchem.com These reactions enable the synthesis of diverse compounds, contributing to the development of new materials and fine chemical products. zhishangchem.com One notable method for synthesizing derivatives involves a CuCN-mediated hydrocyanation reaction. This one-pot process allows for the efficient production of multiple derivatives, enhancing yield and reducing production costs.

Precursor Role of Cinnamyl Nitrile in Pharmaceutically Relevant Compound Synthesis

Cinnamyl nitrile and its derivatives are increasingly being investigated for their potential in drug development, acting as precursors for pharmaceutically relevant compounds. zhishangchem.comchemimpex.com The transformation of the nitrile group allows for the preparation of biologically active molecules. zhishangchem.com

Synthesis of Biologically Active Scaffolds from Cinnamyl Nitrile Derivatives

Cinnamyl nitrile derivatives can be utilized in the synthesis of various biologically active scaffolds. For example, the nitrile group can be transformed into amine compounds through hydrogenation or other reactions, which are widely used in constructing drug molecular skeletons. zhishangchem.com Research highlights the potential of cinnamyl nitrile derivatives, such as α-cyanocinnamylboronic acid derivatives, as starting points for designing inhibitors of biological targets like the P2X7 receptor. researchgate.net

Modulation of Cellular Pathways by Cinnamyl Nitrile Derivatives (In Vitro Studies)

In vitro studies have explored the ability of cinnamyl nitrile derivatives to modulate specific biological pathways. Research on α-cyanocinnamylboronic acid derivatives has shown their capacity to inhibit P2X7 receptor function and intracellular signaling in vitro. researchgate.net Another area of investigation involves cinnamamide (B152044) derivatives, which have demonstrated the ability to protect hepatocytes against oxidative stress by inducing cellular glutathione (B108866) synthesis via the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in HepG2 cells. researchgate.net

Investigations into Enzyme and Receptor Interactions of Cinnamyl Nitrile Derivatives

Studies have investigated the interactions of cinnamyl nitrile derivatives with enzymes and receptors. For instance, α-cyanocinnamylboronic acid derivatives have been shown to inhibit the P2X7 receptor function and signaling, suggesting binding to allosteric sites on the receptor. researchgate.net Enzymes like galactose oxidase (GOx) have shown promiscuous activity in synthesizing cinnamonitrile (B126248) from cinnamyl alcohol, demonstrating enzyme-catalyzed routes to this compound. researchgate.netnih.gov Additionally, research into the hydrolysis of carboxylic acid derivatives, including nitriles, highlights the use of enzymes like esterases and lipases for site-selective hydrolysis under mild conditions, which is relevant to the manipulation of nitrile-containing compounds like cinnamyl nitrile. chemrxiv.orgnih.gov

Contribution of Cinnamyl Nitrile to Agrochemical Development

This compound is also recognized as an intermediate in the development of agrochemicals. zhishangchem.comchemimpex.comontosight.ai It can be used in the synthesis of biologically active pesticides, including herbicides and insecticides. zhishangchem.comchemimpex.com The versatility of nitriles as building blocks in organic synthesis contributes to their application in creating compounds for pest management. ontosight.ai

Integration of Cinnamyl Nitrile in Materials Science and Polymer Chemistry

Cinnamyl nitrile's properties make it suitable for integration into materials science and polymer chemistry. chemimpex.com Its stability and reactivity allow for its incorporation into various formulations to enhance performance characteristics. chemimpex.com Nitriles, in general, are ubiquitous in the polymer industry and serve as versatile building blocks in synthetic chemistry for polymer development. researchgate.netnih.gov Research involving cinnamic derivatives, structurally related to cinnamyl nitrile, has explored their use in the development of bio-based polymers and as catalysts in the polymerization of benzoxazines, highlighting the broader potential of this structural class in materials science. acs.orgmdpi.comresearchgate.net

Specialized Applications of Cinnamyl Nitrile in Medicinal Isotope Production

This compound, also known as cinnamyl nitrile or (E)-3-phenyl-2-propenenitrile, serves as a valuable intermediate in the synthesis of various isotopically labeled compounds with specialized applications in nuclear medicine, particularly in the production of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and as radiotracers for research. The incorporation of isotopes such as Carbon-11, Nitrogen-13, Deuterium (B1214612), and Tritium (B154650) into the this compound structure or its derivatives allows for the creation of molecules with specific radioactive or isotopic signatures, enabling their detection and tracking in biological systems.

One significant application involves the synthesis of Carbon-11 (¹¹C)-labeled this compound. ¹¹C is a positron-emitting radioisotope with a short half-life (approx. 20.4 minutes), making it suitable for PET imaging. [1-¹¹C]-labelled this compound can be synthesized through a palladium-catalyzed substitution reaction. This method typically involves the reaction of a vinylic bromide precursor with potassium [¹¹C]cyanide (K¹¹CN) researchgate.net. Studies have shown that this reaction can be efficiently carried out in solvents like acetonitrile (B52724), yielding high decay-corrected radiochemical yields ranging from 70% to 95% within a short reaction time of 3-4 minutes researchgate.net. This rapid synthesis is crucial due to the short half-life of ¹¹C.

Furthermore, C-13 labeled this compound has been explored as a potential target material for the production of Nitrogen-13 (¹³N) epa.gov. ¹³N is another positron-emitting radioisotope used in PET, particularly for myocardial perfusion imaging and ammonia (B1221849) PET scans. The synthesis of ¹³N can be achieved through proton irradiation of a suitable target material epa.gov. The use of C-13 labeled this compound as a target material may offer a cost-effective method for ¹³N production via proton irradiation epa.gov. The synthesis of C-13 labeled this compound can be achieved in a single step by reacting beta-bromostyrene (B74151) with potassium [C-13]cyanide epa.gov.

This compound derivatives are also utilized in the preparation of tritium (³H)-labeled compounds, which are widely used as radiotracers in pharmacological and biological research to study drug absorption, distribution, metabolism, and excretion (ADME). For instance, a brominated cinnamyl nitrile derivative, α-(methoxymethyl)-3,4-dimethoxy-5-bromo-cinnamyl nitrile, has been employed as an intermediate in the synthesis of tritium-labeled diaveridine (B1670400) and trimethoprim (B1683648) google.comgoogle.com. These tritiated compounds serve as valuable tools for tracer studies in animal models google.comgoogle.com. The synthesis typically involves a debromination reaction with tritium gas (³H₂) in the presence of a catalyst like palladium on carbon (Pd/C) google.comgoogle.com.

In addition to radioactive isotopes, this compound is also a substrate for the incorporation of stable isotopes like deuterium (²H or D). Selective α-deuteration of α,β-unsaturated nitriles, including cinnamonitriles, can be achieved using deuterium oxide (D₂O) as the deuterium source researchgate.netresearchgate.net. This deuteration can be catalyzed by strong bases such as potassium tert-butoxide (tBuOK) or through metal-ligand cooperative catalysis using ruthenium pincer catalysts researchgate.netresearchgate.net. Deuterated analogs of pharmaceutical compounds are of interest in medicinal chemistry for various reasons, including altering pharmacokinetic properties and as internal standards in analytical methods researchgate.net.

The research findings highlight the versatility of this compound as a key intermediate in accessing isotopically modified compounds relevant to nuclear medicine and pharmaceutical research. The ability to selectively incorporate isotopes like ¹¹C, ¹³N, ³H, and ²H into the this compound structure or its derived molecules underscores its importance in the synthesis of specialized chemical probes and radiopharmaceuticals.

Here is a summary of specific radiolabeling reactions involving this compound:

| Starting Material | Isotope Incorporated | Isotopic Source | Catalyst/Conditions | Product | Application/Notes | Reference |

| Vinylic bromide | Carbon-11 | Potassium [¹¹C]cyanide | Palladium catalysis, Acetonitrile, 3-4 min | [1-¹¹C]-labelled this compound | Precursor for PET radiopharmaceuticals | researchgate.net |

| Beta-bromostyrene | Carbon-13 | Potassium [C-13]cyanide | One-step synthesis | C-13 labeled this compound | Target material for ¹³N production via proton irradiation | epa.gov |

| Brominated cinnamyl nitrile derivative | Tritium | Tritium gas (³H₂) | Palladium on carbon (Pd/C) catalyst | Tritium-labeled compounds (e.g., diaveridine, trimethoprim) | Radiotracers for ADME studies | google.comgoogle.com |

| This compound | Deuterium | Deuterium oxide (D₂O) | tBuOK or Ruthenium pincer catalyst, various conditions | α-Deuterated cinnamonitriles | Deuterated analogs for medicinal chemistry | researchgate.netresearchgate.net |

Future Research Directions and Emerging Avenues for Cinnamyl Nitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Cinnamyl Nitrile Transformations

The development of novel catalytic systems is a critical area for advancing cinnamonitrile (B126248) chemistry, focusing on improving reaction selectivity and efficiency. Research is exploring both heterogeneous and homogeneous catalysts for transformations such as hydrogenation and addition reactions researchgate.net. For instance, studies on the hydrogenation of this compound to cinnamylamine (B1233655) have investigated various metal-supported catalysts, including Ni/SiO2, Co/SiO2, Cu/SiO2, and Ru/SiO2. While Ni/SiO2 and Co/SiO2 showed high activity for this compound conversion, they produced only small amounts of the desired cinnamylamine. In contrast, Cu/SiO2 and Ru/SiO2 exhibited lower activity but demonstrated higher selectivity towards cinnamylamine, although with limited carbon balance researchgate.net. This highlights the ongoing need for catalysts that can achieve both high conversion and high selectivity.

Further research is directed towards developing earth-abundant metal catalysts as sustainable alternatives to noble metals. Manganese-catalyzed base-free addition reactions involving saturated nitriles and unsaturated nitriles like this compound are being explored to generate glutaronitrile (B146979) derivatives, valuable intermediates for N-heterocycle synthesis and the polymer industry researchgate.net. These studies emphasize the development of mild and base-free conditions with low catalyst loading, representing a new application of template catalysis for C-C bond formation researchgate.net.

The design of novel solid catalysts that are easily recoverable and reusable is also a key focus. Research includes supporting organometallic active materials on inert solid surfaces to promote reactions in various media, offering easy catalyst and product separation google.com. Novel heterogeneous geminal atom catalysts (GACs), such as those with copper ion cores supported on polymeric carbon nitride, are being developed to promote greener and more sustainable manufacturing processes with increased yield and higher efficiency in cross-coupling reactions nus.edu.sg.

Discovery of Novel Chemical Transformations Involving the Cinnamyl Nitrile Moiety

The unique structure of this compound offers potential for the discovery of entirely new chemical transformations. The presence of the conjugated double bond and the nitrile group allows for a variety of reaction pathways, including Michael additions, cycloadditions, and functional group interconversions zhishangchem.com. Research is exploring reactions of this compound derivatives with active methylene (B1212753) reagents to synthesize novel polyfunctional heterocyclic compounds, such as pyridine (B92270) and pyran derivatives researchgate.netcapes.gov.brresearchgate.net. These studies investigate the reaction mechanisms and the scope of these transformations, highlighting the potential of this compound as a building block for complex molecular architectures researchgate.netresearchgate.net.

Electrochemical reduction of this compound is another area of investigation, leading to the formation of linear and cyclic hydrodimers, as well as saturated hydro products researchgate.net. The electrochemical behavior and reaction mechanisms are being studied using techniques like cyclic voltammetry to understand the factors influencing product distribution researchgate.net. Furthermore, the reaction of this compound with conjugate bases of other nitriles can lead to the synthesis of substituted glutaronitrile derivatives researchgate.net.

Future research will likely focus on uncovering unprecedented reactivity of the this compound moiety under various conditions, potentially leading to novel synthetic routes to valuable chemicals. This could involve exploring new types of catalysts, reaction environments, or activating strategies to unlock new transformation pathways.

Design and Synthesis of Functionally Tailored Cinnamyl Nitrile Derivatives for Targeted Applications

The design and synthesis of this compound derivatives with specific functionalities is a key area for developing materials with targeted applications. By modifying the basic this compound structure, researchers can tune its properties for use in diverse fields. For example, this compound derivatives are being designed as UV absorbers for applications in materials science, such as pressure-sensitive adhesives researcher.life. Structural modifications can be used to fine-tune absorption wavelengths and improve molar absorptivity researcher.life.

This compound derivatives also show promise as corrosion inhibitors fishersci.ca. Their application in this area suggests that modifications to the molecule can enhance its interaction with metal surfaces, providing protective properties fishersci.ca. Furthermore, the synthesis of this compound derivatives from renewable resources, such as lignin (B12514952) model compounds, is being explored, demonstrating their potential in sustainable chemistry researcher.life. These synthesized derivatives have shown biological activities, such as antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals researcher.life.

Q & A

Q. What are the key spectroscopic methods for characterizing cinnamonitrile, and how do they resolve structural ambiguities?

- Methodological Answer : this compound’s structure (C₉H₇N) is confirmed via FT-IR (to detect C≡N stretch at ~2220 cm⁻¹) and ¹H/¹³C NMR (to identify aromatic protons and nitrile carbon). For example, in pyridine derivatives synthesized from this compound, IR spectra show NH₂ and C=O stretches, while NMR resolves substituent positions . Use high-resolution mass spectrometry (HRMS) for molecular formula validation. Always compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility?

- Methodological Answer : Employ condensation reactions with stoichiometric control (e.g., benzaldehyde and deuterated acetonitrile in THF with NaHMDS as a base) to improve yield . Monitor reaction progress via thin-layer chromatography (TLC) and purify products using column chromatography with silica gel. Document solvent ratios (e.g., hexane:ethyl acetate) and crystallization conditions (e.g., ethanol recrystallization) to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) (nitrile gloves, lab coats, and safety goggles). In case of skin contact, wash immediately with water and soap. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist . Store this compound in airtight containers away from oxidizers, as its stability under standard conditions is well-documented but reactive with strong acids/bases .

Advanced Research Questions

Q. How can contradictions in this compound’s reported toxicity profiles be resolved experimentally?

- Methodological Answer : Conduct in vitro assays (e.g., MTT assays on human cell lines) to assess acute toxicity, comparing results with existing data (e.g., oral LD₅₀ >4000 mg/kg in rodents) . Use molecular docking to predict metabolite interactions (e.g., cytochrome P450 enzymes) and validate via LC-MS/MS to identify toxic intermediates. Address discrepancies by standardizing test conditions (e.g., solvent choice, exposure duration) and reporting statistical significance (p <0.05) .

Q. What computational strategies are effective for modeling this compound’s role in HIV drug resistance prevention?

- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze hydrogen bonding between this compound’s nitrile group and water molecules in HIV reverse transcriptase’s binding pocket . Use QM/MM (quantum mechanics/molecular mechanics) to quantify interaction energies. Validate with X-ray crystallography of mutant enzyme complexes to identify resistance-avoiding conformations .

Q. How can kinetic studies improve the design of this compound-based catalytic systems?

- Methodological Answer : Monitor reactions (e.g., dehydration of cinnamaldehyde oxime to this compound) via UV-Vis spectroscopy at 286 nm, using molar absorptivity values (ε = 35,640 L·mol⁻¹·cm⁻¹ for oxime) to calculate conversion rates . Apply Arrhenius analysis to determine activation energy and optimize solvent systems (e.g., acetonitrile at 90°C under 5 atm pressure). Use microreactors to enhance mass transfer and scalability .

Q. What experimental approaches address isomerization challenges in this compound synthesis?

- Methodological Answer : Resolve (E/Z)-isomer mixtures (e.g., 5:1 ratio in deuterated derivatives) via chiral chromatography or dynamic kinetic resolution using enantioselective catalysts . Characterize isomers using polarimetry or VCD (vibrational circular dichroism) . Document solvent effects (e.g., THF vs. ethanol) on isomer distribution .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting data on this compound’s environmental impact?

- Methodological Answer : Apply life cycle assessment (LCA) to evaluate synthesis waste streams and biodegradability. Compare ecotoxicity data (e.g., algae growth inhibition assays) across studies, noting variances in test organisms and exposure protocols . Use meta-analysis tools to quantify heterogeneity and identify confounding factors (e.g., pH, temperature) .

Q. What statistical frameworks are appropriate for validating this compound’s bioactivity in pharmacological studies?

- Methodological Answer : Report IC₅₀/EC₅₀ values with 95% confidence intervals using nonlinear regression (e.g., GraphPad Prism). For dose-response assays, include positive/negative controls (e.g., rilpivirine for HIV studies) and validate via replicate experiments (n ≥3). Address outliers with Grubbs’ test or robust statistical models .

Experimental Design and Replication

Q. How can researchers ensure reproducibility in this compound-based synthetic protocols?

- Methodological Answer :

Document critical parameters (e.g., reagent purity, reaction atmosphere) using Electronic Lab Notebooks (ELNs) . Share raw data (e.g., NMR FID files, chromatograms) in public repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for reaction conditions .

Q. What strategies mitigate batch-to-batch variability in this compound derivatives?

- Methodological Answer :

Standardize starting materials (e.g., benzaldehyde with ≥99% purity) and employ process analytical technology (PAT) (e.g., in-line FT-IR) for real-time monitoring. Use design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) and reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.